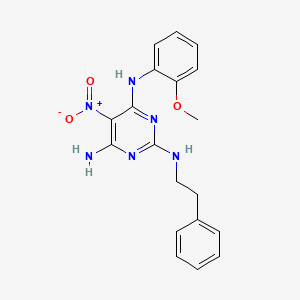
N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N6O3
- Molecular Weight : 380.408 g/mol
- IUPAC Name : 4-N-(2-methoxyphenyl)-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine
The compound's biological activity is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in cellular metabolism.
- Receptor Modulation : The methoxy and phenylethyl groups may influence receptor binding through hydrophobic interactions and hydrogen bonding.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance:
- Mycobacterium tuberculosis : Some pyrimidine derivatives have shown activity against drug-sensitive strains of this pathogen, suggesting a potential role in tuberculosis treatment .
- Gram-positive and Gram-negative Bacteria : The compound may also affect various bacterial strains, although specific data on this compound's efficacy is limited.
Anticancer Activity
Pyrimidine derivatives have been studied for their anticancer properties:
- Cell Line Studies : Compounds similar to N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and L929 (fibrosarcoma) .
Case Studies
-
Study on Antimycobacterial Activity :
- A series of pyrimidine derivatives were synthesized and tested. One compound showed moderate potency against Mycobacterium tuberculosis, indicating that structural modifications can enhance biological activity.
Compound Activity against M. tuberculosis Notes Compound A Moderate Structural analog to N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine Compound B Inactive No significant effect on ESKAPE pathogens -
Cytotoxicity Assay :
- The cytotoxic effects of various pyrimidines were evaluated on MCF-7 and L929 cell lines. Results indicated that modifications in the side chains significantly influenced the potency.
Compound Cell Line IC50 (µM) N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine MCF-7 15 Another Derivative L929 10
Properties
IUPAC Name |
4-N-(2-methoxyphenyl)-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-28-15-10-6-5-9-14(15)22-18-16(25(26)27)17(20)23-19(24-18)21-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H4,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCLCYVJUSRWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














